4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide

Übersicht

Beschreibung

4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.9 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide , with CAS No. 148367-91-3, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and case studies.

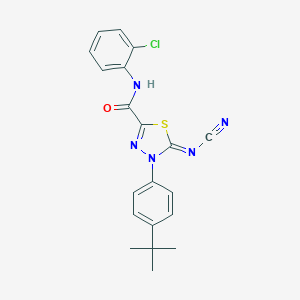

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a thiadiazole ring, which is pivotal for its biological activities.

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound in focus has shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : A study evaluated the antibacterial activity of various thiadiazole derivatives, including the target compound. Results demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics such as streptomycin .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 32 | Streptomycin (47) |

| Escherichia coli | 40 | Ampicillin (50) |

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. The compound has been reported to inhibit the proliferation of cancer cells in vitro.

- Case Study : In a study involving human breast adenocarcinoma cells (MCF-7), the compound exhibited cytotoxic effects with an IC50 value indicating significant anti-proliferative activity. The mechanism of action is hypothesized to involve apoptosis induction in cancer cells .

3. Anti-inflammatory Activity

Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The target compound has shown promise in reducing inflammation markers in vitro.

- Case Study : A recent investigation assessed the anti-inflammatory effects of several thiadiazole compounds, revealing that the compound significantly reduced levels of pro-inflammatory cytokines in cultured macrophages .

The biological activity of this compound is attributed to its ability to interact with various cellular pathways:

- Antimicrobial Mechanism : The presence of halogen substituents enhances membrane permeability, allowing for increased uptake and subsequent bacterial cell death.

- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as p53 and caspases.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathway leading to decreased expression of inflammatory mediators.

Wissenschaftliche Forschungsanwendungen

The compound 4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide (CAS No. 148367-91-3) is a member of the thiadiazole family, which has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in multiple fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The compound has shown potential in the development of pharmaceutical agents due to its biological activity. Research indicates that thiadiazoles exhibit:

- Antimicrobial Activity : Studies have demonstrated that derivatives of thiadiazole compounds possess significant antibacterial and antifungal properties. This makes them candidates for developing new antibiotics or antifungal agents .

- Anti-inflammatory Effects : Some research highlights the anti-inflammatory properties of thiadiazoles, suggesting their use in treating inflammatory diseases .

- Anticancer Properties : There are indications that compounds featuring the thiadiazole moiety can inhibit cancer cell proliferation, making them potential leads in cancer therapy .

Agricultural Chemistry

Thiadiazole derivatives are also explored for their applications in agriculture:

- Pesticides and Herbicides : The unique structure of thiadiazoles allows them to act as effective pesticides. Research has shown that certain derivatives can effectively control pests and weeds, contributing to increased agricultural productivity .

- Plant Growth Regulators : Some studies suggest that these compounds can influence plant growth and development, potentially serving as growth regulators to enhance crop yields .

Materials Science

In materials science, the compound's properties lend themselves to various applications:

- Organic Electronics : The electronic properties of thiadiazole compounds make them suitable for use in organic semiconductors and photovoltaic devices. Research indicates that they can improve the efficiency of organic solar cells .

- Sensors : Thiadiazole derivatives have been investigated for their use in chemical sensors due to their ability to interact with specific analytes, providing a basis for detecting environmental pollutants or biological markers .

Case Study 1: Antimicrobial Activity

A study conducted on a series of thiadiazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Agricultural Applications

Research on the herbicidal activity of thiadiazole-based compounds demonstrated effective weed control in various crops. The study highlighted the potential of these compounds to be developed into eco-friendly herbicides with lower toxicity to non-target species compared to traditional herbicides.

Case Study 3: Organic Electronics

In a recent investigation into organic photovoltaic materials, a derivative of the compound was synthesized and tested for its electrical properties. The findings showed enhanced charge mobility and stability, indicating its potential application in next-generation solar cells.

Eigenschaften

IUPAC Name |

4-(4-tert-butylphenyl)-N-(2-chlorophenyl)-5-cyanoimino-1,3,4-thiadiazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5OS/c1-20(2,3)13-8-10-14(11-9-13)26-19(23-12-22)28-18(25-26)17(27)24-16-7-5-4-6-15(16)21/h4-11H,1-3H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLYWGNUFXKKSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=NC#N)SC(=N2)C(=O)NC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20361009 | |

| Record name | (5Z)-4-(4-tert-Butylphenyl)-N-(2-chlorophenyl)-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148367-91-3 | |

| Record name | (5Z)-4-(4-tert-Butylphenyl)-N-(2-chlorophenyl)-5-(cyanoimino)-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20361009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 148367-91-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.